molecular formula C20H24N2O3S B11374003 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide

Cat. No.: B11374003
M. Wt: 372.5 g/mol
InChI Key: BGPCMPDJXLJRSK-UHFFFAOYSA-N
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Description

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.

    Oxidation to form the dioxido group: This can be done using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the N-propylacetamide group: This step involves amide bond formation, typically using coupling reagents like carbodiimides or through direct acylation with acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be used to modify the dioxido groups back to sulfides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted dibenzo[c,e][1,2]thiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the N-propylacetamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-propylacetamide

InChI

InChI=1S/C20H24N2O3S/c1-4-11-21-20(23)13-22-18-10-9-15(14(2)3)12-17(18)16-7-5-6-8-19(16)26(22,24)25/h5-10,12,14H,4,11,13H2,1-3H3,(H,21,23)

InChI Key

BGPCMPDJXLJRSK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=C(C=C(C=C2)C(C)C)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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